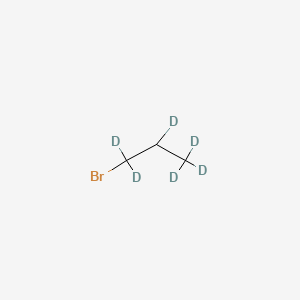

1-Bromopropane-d7

Vue d'ensemble

Description

1-Bromopropane-d7 is a deuterated derivative of 1-bromopropane. It is a compound where six hydrogen atoms in the propane molecule are replaced by deuterium, a stable isotope of hydrogen. This substitution makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.

Applications De Recherche Scientifique

1-Bromopropane-d7 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and in the study of catalytic processes.

Mécanisme D'action

Target of Action

It’s parent compound, 1-bromopropane, is known to disrupt the follicle growth process in non-pregnant female rats . This suggests that 1-Bromopropane-d7 may interact with similar biological targets, potentially influencing reproductive processes.

Mode of Action

It’s known that deuterium substitution can impact the pharmacokinetics and metabolic spectrum of pharmaceuticals . Therefore, it’s plausible that the deuterium atoms in this compound could alter its interaction with biological targets compared to 1-Bromopropane.

Biochemical Pathways

This compound likely affects similar biochemical pathways as 1-Bromopropane. The parent compound, 1-Bromopropane, is known to disrupt the follicle growth process in non-pregnant female rats . This suggests that this compound may influence reproductive pathways.

Pharmacokinetics

It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound may differ from those of 1-Bromopropane due to the presence of deuterium atoms.

Result of Action

Given its structural similarity to 1-bromopropane, it’s plausible that it may have similar effects, such as disrupting the follicle growth process in non-pregnant female rats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can impact its stability . Furthermore, its use and disposal must be managed carefully to prevent environmental contamination .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromopropane-d7 typically involves the bromination of deuterated propane. One common method is the free-radical addition of bromine to deuterated propene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or other separation techniques to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromopropane-d7 undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.

Elimination Reactions: The compound can undergo elimination reactions to form deuterated alkenes.

Oxidation and Reduction: Although less common, it can also be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions are typically carried out in polar solvents like water or alcohols.

Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions, often in non-polar solvents like hexane.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products

Substitution: Products include deuterated alcohols, nitriles, and amines.

Elimination: Deuterated alkenes are the primary products.

Oxidation and Reduction: Depending on the reagents used, products can range from deuterated carboxylic acids to deuterated alkanes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromopropane: The non-deuterated analog of 1-Bromopropane-d7.

1-Bromo-2,2,3,3,3-pentadeuteriopropane: Another deuterated derivative with a different substitution pattern.

1-Bromo-3,3,3-trideuteriopropane: A partially deuterated analog.

Uniqueness

This compound is unique due to its high degree of deuteration, which makes it particularly useful in studies requiring precise isotopic labeling. Its properties differ from non-deuterated and partially deuterated analogs, providing distinct advantages in specific research applications.

Activité Biologique

1-Bromopropane-d7 (CAS 61909-26-0) is a deuterated form of 1-bromopropane, which is a halogenated organic compound. This compound has been studied for its biological activity, particularly in the context of toxicity, metabolism, and potential health effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula with a deuterium substitution that alters its physical properties slightly compared to its non-deuterated counterpart. The presence of bromine in the molecule contributes to its reactivity and biological effects.

Toxicological Profile

Carcinogenicity and Reproductive Toxicity

- Studies have shown that 1-bromopropane can pose significant health risks, including potential carcinogenic effects. The National Toxicology Program has classified it as a substance that may cause cancer based on evidence from animal studies .

- Research indicates developmental toxicity, with adverse effects observed in both male and female reproductive systems. In particular, inhalation exposure during pregnancy has been linked to altered reproductive outcomes in offspring .

Metabolism and Excretion

- The metabolism of this compound involves hepatic pathways, where it is primarily processed by cytochrome P450 enzymes. Studies have indicated that the compound undergoes oxidative metabolism, leading to the formation of reactive intermediates that can interact with cellular macromolecules .

- A study involving pregnant rats demonstrated that exposure to 700 ppm of 1-bromopropane vapor resulted in measurable concentrations of bromine ions in the bloodstream, indicating systemic absorption and potential for fetal exposure .

Case Studies

Inhalation Exposure

- A significant study focused on the inhalation toxicity of this compound involved pregnant Wistar rats exposed to vaporized forms of the compound. The results showed increased bromine ion concentrations in maternal blood and potential developmental impacts on the offspring . This study highlights the risks associated with inhalation exposure, particularly for vulnerable populations such as pregnant individuals.

Reproductive Effects

- Another research highlighted reproductive toxicity through cross-fostering studies where offspring from exposed mothers exhibited developmental delays and alterations in reproductive organ development. These findings underscore the need for caution regarding exposure to this compound during critical developmental windows .

Biological Activity Data Table

Propriétés

IUPAC Name |

1-bromo-1,1,2,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-CNQUWIHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C([2H])([2H])[2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631785 | |

| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61909-26-0 | |

| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61909-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.